molecular formula C10H14ClNO2 B1525840 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride CAS No. 1354963-53-3

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

Cat. No.: B1525840
CAS No.: 1354963-53-3
M. Wt: 215.67 g/mol
InChI Key: ZHRYGLOHSWHMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1354963-53-3 . It has a molecular weight of 215.68 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C10H13NO2.ClH/c1-7-4-3-5-8 (2)10 (7)11-6-9 (12)13;/h3-5,11H,6H2,1-2H3, (H,12,13);1H . This indicates that the molecule consists of a 2,6-dimethylphenyl group attached to an amino acetic acid group, and it is in the form of a hydrochloride salt .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

  • Luminescent Chelates : A study by Latva, Kulmala, and Haapakka (1996) discusses the formation of luminescent chelates with europium(III) using a similar compound, which indicates potential applications in luminescence-based technologies (Latva, Kulmala, & Haapakka, 1996).

  • Synthesis of Fluorescent Compounds : Hasan, Abbas, and Akhtar (2011) have synthesized a series of compounds including those similar to 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride, which exhibit fluorescent properties. This suggests its use in creating materials with fluorescent characteristics (Hasan, Abbas, & Akhtar, 2011).

  • Labeling Biological Macromolecules : Yang and Frey (1984) describe the synthesis of a dimeric derivative of an undecagold cluster complex with a single free amino group, which can be used for labeling biological macromolecules. This implies potential applications in biochemistry and molecular biology for tracking and analysis purposes (Yang & Frey, 1984).

  • Polymorphic Forms of Diclofenac Acid : Castellari and Ottani (1997) discuss the crystallization of diclofenac acid, a compound structurally related to this compound, in two polymorphic forms. This research offers insights into the structural properties and stability of similar compounds (Castellari & Ottani, 1997).

  • Platinum Complex Synthesis : Cave, Fanizzi, Deeth, Errington, and Rourke (2000) describe the synthesis of monocyclometalated to dicyclometalated tridentate platinum complexes using a process that involves a compound with a structural similarity to this compound. This points towards its potential use in the synthesis of complex metal compounds (Cave et al., 2000).

  • Functionalized Schiff Bases and Metal Complexes : Brianese, Casellato, Tamburini, Tomasin, and Vigato (1998) have researched the synthesis of functionalized Schiff bases and related complexes with d- and f-metal ions, indicating the use of similar compounds in complex formation and coordination chemistry (Brianese et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and using protective equipment .

Properties

IUPAC Name

2-(2,6-dimethylanilino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(2)10(7)11-6-9(12)13;/h3-5,11H,6H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRYGLOHSWHMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.